N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine
Description
N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine is a synthetic organic compound featuring a unique combination of brominated imidazole and fluorinated amine functionalities
Properties
IUPAC Name |
N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2FN3/c1-2-15-7(6-13-5-3-4-12)14-8(10)9(15)11/h13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPMRNMHMFZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=C1Br)Br)CNCCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and aldehydes, under acidic or basic conditions. For instance, the reaction of 4,5-dibromo-1-ethylimidazole can be achieved by brominating 1-ethylimidazole using bromine in the presence of a suitable solvent like acetic acid.
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Alkylation: : The next step involves the alkylation of the imidazole ring. This can be done by reacting the dibromoimidazole with a suitable alkylating agent, such as 3-fluoropropylamine, under basic conditions (e.g., using sodium hydride or potassium carbonate as a base).
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and alkylation steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the bromine atoms, potentially leading to debromination or hydrogenation of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to substitute the bromine atoms.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Debrominated imidazole or hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Biochemical Research: The compound can serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The fluorinated amine group can enhance binding affinity and selectivity towards certain biological targets, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-[(4,5-dichloro-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine
- N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]-3-fluoropropan-1-amine
- N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-chloropropan-1-amine
Uniqueness
N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine is unique due to the specific combination of brominated imidazole and fluorinated amine functionalities. This combination can provide distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable tool in both research and industrial applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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